molecular formula C15H10FN3O2 B4654707 3-(4-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide

Cat. No. B4654707
M. Wt: 283.26 g/mol
InChI Key: MLKZEBWWRPCIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide, also known as Compound A, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamides and has been found to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide A is not fully understood, but it is believed to act on various signaling pathways. It has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress. It has also been found to have neuroprotective effects and improve cognitive function. In addition, it has been found to have anti-inflammatory effects and reduce inflammation.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide A has several advantages for lab experiments. It is easy to synthesize and has been shown to have a wide range of biological activities. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using this compound A in lab experiments. It may have low solubility in certain solvents, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide A. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its pharmacological properties, such as its solubility and bioavailability. Additionally, research could explore its potential therapeutic applications in other areas, such as metabolic disorders and cardiovascular diseases. Finally, research could investigate its potential use in combination with other drugs or therapies to enhance its efficacy.

Scientific Research Applications

3-(4-fluorophenyl)-N-3-pyridinyl-5-isoxazolecarboxamide A has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound A has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound A has been found to have neuroprotective effects and improve cognitive function. In inflammation, this compound A has been found to have anti-inflammatory effects and reduce oxidative stress.

properties

IUPAC Name

3-(4-fluorophenyl)-N-pyridin-3-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2/c16-11-5-3-10(4-6-11)13-8-14(21-19-13)15(20)18-12-2-1-7-17-9-12/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKZEBWWRPCIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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